molecular formula C9H11NO3 B2756618 (R)-3-Amino-3-(2-hydroxyphenyl)propanoic acid CAS No. 708973-31-3

(R)-3-Amino-3-(2-hydroxyphenyl)propanoic acid

Cat. No.: B2756618
CAS No.: 708973-31-3
M. Wt: 181.191
InChI Key: BMUFWTKVAWBABX-SSDOTTSWSA-N
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Description

®-3-Amino-3-(2-hydroxyphenyl)propanoic acid is an organic compound with the molecular formula C9H11NO3 It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(2-hydroxyphenyl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the use of chiral auxiliaries or chiral catalysts in the asymmetric synthesis process. For example, the compound can be synthesized through the asymmetric hydrogenation of a suitable precursor, such as a substituted cinnamic acid derivative, using a chiral rhodium or ruthenium catalyst under hydrogen gas .

Industrial Production Methods

Industrial production of ®-3-Amino-3-(2-hydroxyphenyl)propanoic acid may involve large-scale asymmetric synthesis using chiral catalysts. The process typically requires precise control of reaction conditions, including temperature, pressure, and pH, to achieve high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(2-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, ®-3-Amino-3-(2-hydroxyphenyl)propanoic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It serves as a substrate for various enzymes, providing insights into enzyme specificity and mechanism of action .

Medicine

In medicine, ®-3-Amino-3-(2-hydroxyphenyl)propanoic acid is investigated for its potential therapeutic applications. It has shown promise in the development of drugs targeting specific receptors or enzymes involved in disease processes .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of high-value products. Its chiral nature makes it valuable in the production of enantiomerically pure substances .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyphenyl)propionic acid: Similar structure but lacks the amino group.

    3-(4-Hydroxyphenyl)propionic acid: Hydroxyl group is in the para position instead of the ortho position.

    3-(2-Methoxyphenyl)propionic acid: Contains a methoxy group instead of a hydroxyl group

Uniqueness

®-3-Amino-3-(2-hydroxyphenyl)propanoic acid is unique due to the presence of both an amino and a hydroxyl group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.

Properties

IUPAC Name

(3R)-3-amino-3-(2-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7(5-9(12)13)6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUFWTKVAWBABX-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CC(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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